![molecular formula C20H16O2 B11938141 (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol CAS No. 62314-68-5](/img/structure/B11938141.png)
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol is a dihydrodiol metabolite derived from benzo[def]chrysene, a polycyclic aromatic hydrocarbon (PAH). Structurally, it features a chrysene backbone with hydroxyl groups at the 7R and 8R positions, resulting in a trans-dihydrodiol configuration. Unlike benzo[a]pyrene (B[a]P) derivatives, benzo[def]chrysene metabolites are less extensively studied, but their structural similarities to B[a]P dihydrodiols suggest analogous metabolic activation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol typically involves multi-step organic reactions. One common method includes the reduction of a diastereomeric mixture using sodium borohydride (NaBH4), followed by epimerization of the hydroxyl group through a Mitsunobu reaction and subsequent ester hydrolysis . This method ensures the production of a highly pure target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Reaction Types
The compound undergoes three primary reaction types:
1.1 Oxidation
-
Mechanism : Forms epoxides and oxygenated derivatives via cytochrome P450 enzymes .
-
Relevance : Epoxidation at the 9,10 positions generates reactive intermediates critical for biological activity.
1.2 Reduction
-
Mechanism : Modifies aromatic rings and hydroxyl groups, often via reducing agents like sodium borohydride (NaBH4).
-
Relevance : Alters the compound’s redox state, influencing its metabolic fate.
1.3 Substitution
-
Mechanism : Electrophilic and nucleophilic substitution reactions introduce functional groups to aromatic rings.
-
Relevance : Enhances reactivity and potential for functionalization in synthetic applications.
Common Reagents and Conditions
Major Reaction Products
The compound’s reactivity generates distinct products depending on the reaction pathway:
3.1 Oxidation Products
-
Epoxides : Formed via cytochrome P450-catalyzed oxidation (e.g., 9,10-epoxide) .
-
Diones : Result from further oxidation of dihydrodiols (e.g., benzo[a]pyrene-7,8-dione) .
3.2 Reduction Products
-
Reduced Aromatic Derivatives : Altered ring systems with modified hydroxyl groups.
3.3 Substitution Products
-
Functionalized Derivatives : Introduction of electrophilic/nucleophilic groups (e.g., halogens, amines).
Metabolic Activation Pathways
The compound’s metabolic activation involves two key pathways:
4.1 Diol-Epoxide Formation
-
Steps :
-
Significance : The anti-diol epoxide (epoxide trans to hydroxyl groups) is favored and highly reactive .
4.2 Ketol-Catechol Redox Cycling
-
Steps :
-
Consequence : Generates reactive oxygen species (ROS) and amplifies oxidative stress via futile redox cycles .
Biological Implications of Reaction Pathways
The compound’s reactivity drives its biological effects:
5.1 DNA Adduct Formation
-
Mechanism : Epoxide intermediates (e.g., diol-epoxides) react with DNA bases (e.g., guanine at N7), forming adducts that induce mutations .
-
Critical Adducts : Adducts at N7-guanine destabilize the glycosidic bond, leading to depurination and apurinic sites .
5.2 Oxidative Damage
-
ROS Generation : Redox-active diones and hydroxyl radicals contribute to oxidative DNA damage (e.g., 8-oxoguanine) .
Comparison with Related PAH Derivatives
Compound | Key Reaction | Distinct Feature |
---|---|---|
Benzo[a]pyrene-7,8-diol | Diol-epoxidation | Forms anti-diol epoxide with high mutagenicity |
(7R,8R)-THBC | Ketol-catechol cycling | Unique stereochemistry enhances redox activity |
Phenanthrene derivatives | Oxidation to quinones | Less complex aromatic structure |
This compound’s reactivity underscores its role in environmental and biological systems, particularly in carcinogenesis and oxidative stress. Its stereochemistry and metabolic pathways distinguish it from other PAH derivatives, emphasizing the need for targeted studies to fully elucidate its chemical behavior.
Scientific Research Applications
Chemical Properties and Reactivity
Chemical Structure and Synthesis
The compound is characterized by its complex stereochemistry and multiple fused aromatic rings. It can be synthesized through multi-step organic reactions involving reduction and epimerization processes. A common method includes the reduction of a diastereomeric mixture using sodium borohydride followed by a Mitsunobu reaction for hydroxyl group epimerization.
Reactivity
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol exhibits various chemical reactions:
- Oxidation: Forms epoxides and other derivatives.
- Reduction: Alters the aromatic rings and hydroxyl groups.
- Substitution: Engages in electrophilic and nucleophilic substitutions to introduce functional groups.
Chemistry
This compound serves as a model for studying the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Its unique properties allow researchers to explore reaction mechanisms and the effects of structural variations on reactivity.
Biology
Research indicates that this compound possesses mutagenic and carcinogenic properties. Studies have examined its interactions with DNA and its potential to form DNA adducts through metabolic activation by cytochrome P450 enzymes. These interactions can lead to mutations that contribute to cancer development .
Case Study: Carcinogenicity
In laboratory settings, compounds related to this compound have been shown to induce tumors in animal models. For instance, dibenzo[def,p]chrysene has demonstrated significant tumorigenic potential in mouse skin models when compared with other PAHs like benzo[a]pyrene .
Medicine
The antitumor activities of derivatives of this compound are under investigation. The ability of this compound to interact with biological macromolecules positions it as a candidate for therapeutic applications against certain cancers.
Mechanism of Action
The mechanism of action of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily those related to xenobiotic metabolism .
Comparison with Similar Compounds
Structural Analogues
Compound Name | Parent PAH | Hydroxylation Sites | Key Structural Features |
---|---|---|---|
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol | Benzo[def]chrysene | 7R, 8R | Chrysene backbone; trans-dihydrodiol |
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) | Benzo[a]pyrene | 7, 8 | B[a]P backbone; precursor to diol epoxides |
(+)-anti-BPDE | Benzo[a]pyrene | 7,8,9,10 | Diol epoxide; cis/trans epoxide configuration |
Key Differences :
- Backbone Structure : Benzo[def]chrysene has a four-ring system distinct from B[a]P’s five-ring structure, affecting electronic properties and metabolic reactivity .
- Stereochemistry : The (7R,8R) configuration in the target compound contrasts with B[a]P derivatives like (+)-anti-BPDE (7R,8S,9S,10R), influencing DNA adduct geometry .
Metabolic Pathways and Enzyme Systems
Compound | Primary Activation Pathways | Key Enzymes Involved | Reactive Metabolites Formed |
---|---|---|---|
This compound | Cytochrome P450 (CYP), Prostaglandin synthetase | CYP3A4, Prostaglandin endoperoxide synthetase | Diol epoxides, tetraols |
BP-7,8-diol | CYP, Prostaglandin synthetase | CYP1A1, CYP3A4, PES | BPDE, BP-tetrols |
(+)-anti-BPDE | Spontaneous hydrolysis | N/A | DNA adducts (e.g., dG-N2-BPDE) |
- Cytochrome P450 vs. Prostaglandin Synthetase :
- CYP3A4 is critical in oxidizing BP-7,8-diol to diol epoxides in humans, while prostaglandin synthetase serves as an alternative activation route, particularly in tissues with low CYP activity (e.g., lung) .
- The target compound’s oxidation may similarly involve both pathways, though enzyme specificity remains uncharacterized .
DNA Adduct Formation and Mutagenicity
- Mutagenic Potency : (+)-anti-BPDE is 10–40× more mutagenic than its enantiomers in bacterial and mammalian systems; stereochemistry in the target compound may similarly dictate activity .
Carcinogenic Activity
Compound | Tumorigenic Activity (Relative to B[a]P) | Key Target Tissues |
---|---|---|
This compound | Not quantified (theoretical) | Lung, skin (hypothetical) |
BP-7,8-diol | High (proximate carcinogen) | Lung, liver |
(+)-anti-BPDE | 60% of B[a]P activity | Skin, lung |
- Enantiomer-Specific Effects: (+)-7β,8α-Dihydroxy-9α,10α-epoxy-BPDE is 60% as carcinogenic as B[a]P in mouse skin, while its (-)-enantiomer is nearly inactive . The (7R,8R) configuration in the target compound may similarly enhance tumorigenicity.
Biological Activity
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (often abbreviated as THBC) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities and implications in carcinogenesis. This compound is particularly notable for its structural similarity to other well-studied PAHs like benzo[a]pyrene (BaP), which is known for its mutagenic properties.
Chemical Structure and Properties
THBC possesses a complex structure characterized by multiple fused aromatic rings and hydroxyl groups. Its stereochemistry plays a crucial role in its biological activity. The compound's configuration allows it to interact with biological macromolecules, leading to various metabolic transformations.
Metabolism and Activation
The metabolic activation of THBC is primarily facilitated by cytochrome P450 enzymes and aldo-keto reductases (AKRs). Studies have shown that the compound undergoes oxidation to form reactive intermediates that can bind to DNA, leading to mutagenic effects. Specifically:
- Cytochrome P450 Enzymes : These enzymes catalyze the conversion of THBC into more reactive forms, which can subsequently form DNA adducts.
- Aldo-Keto Reductases : AKRs are involved in the reduction of dihydrodiol metabolites of THBC, which can also participate in further metabolic activation pathways .
Mutagenicity
Research indicates that THBC exhibits mutagenic properties, although the extent varies based on experimental conditions and the specific biological systems examined. For instance:
- In bacterial assays using Salmonella typhimurium, THBC demonstrated mutagenic activity comparable to other PAHs but with some variability based on stereoisomer composition .
- The compound's ability to induce mutations appears to be influenced by its metabolic products, particularly those formed through the action of P450 enzymes .
Carcinogenic Potential
THBC has been implicated in carcinogenic processes similar to those observed with BaP. The formation of DNA adducts from THBC metabolites is a critical factor in its carcinogenicity:
- DNA Adduct Formation : Studies have shown that THBC can form stable adducts with DNA bases, leading to mutations that may initiate cancer development .
- Comparative Studies : When compared to other PAHs, THBC's carcinogenic potential appears significant but requires further investigation to establish clear risk assessments in humans .
Case Studies and Research Findings
Several studies have explored the biological effects of THBC and related compounds:
- In Vivo Studies : Animal studies have demonstrated that exposure to THBC leads to increased tumor formation in specific tissues. For example, inhalation studies indicated significant retention of metabolites in lung tissues, suggesting localized effects on carcinogenesis .
- Human Biomonitoring : Research has indicated that individuals exposed to environmental PAHs exhibit elevated levels of THBC metabolites in their urine, correlating with increased DNA adduct formation .
- Mechanistic Insights : Investigations into the mechanisms of action have revealed that oxidative stress plays a role in the biological activity of THBC. Reactive oxygen species generated during metabolism can damage cellular components and contribute to carcinogenesis .
Table 1: Summary of Biological Activities of (7R,8R)-THBC
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing enantiomerically pure (7R,8R)-7,8,9,10-tetrahydrobenzo[def]chrysene-7,8-diol?
- Methodology : Regioselective bromination at position 6 of precursor 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin, followed by fluorination via bromine-lithium exchange and quenching with N-fluorobenzenesulfonimide (NFSi). The trans-dihydroxy configuration is achieved via the Prévost reaction (dibenzoylation), with subsequent bromination-dehydrobromination to introduce the 9,10 double bond. Enantiomeric resolution is achieved using chiral HPLC, with absolute configurations confirmed by CD spectroscopy .
Q. How can chiral HPLC and NMR spectroscopy be utilized to confirm stereochemical purity and adduct formation?
- Methodology :
- Chiral HPLC : Separates enantiomers (e.g., early- vs. late-eluting isomers) based on interactions with chiral stationary phases. Retention times and spiking with metabolically derived standards validate configurations .
- NMR : Provides structural evidence for regioselectivity in bromination (via hydrogen bonding) and adduct formation. For example, NOE (Nuclear Overhauser Effect) correlations resolve syn/anti glycosidic torsion angles in DNA adducts .
Q. What analytical techniques are suitable for detecting diol-epoxide-DNA adducts in biological samples?
- Methodology :
- LC-MS/MS : Quantifies urinary biomarkers like r-7,t-8,9,c-10-tetrahydroxy-tetrahydrobenzo[a]pyrene, a proxy for carcinogen exposure .
- Immunoassays : Detect adducts such as N<sup>2</sup>-BPDE-dG using antibodies specific to bulky PAH-DNA lesions .
Advanced Research Questions
Q. How do cytochrome P-450 isoforms influence the metabolic activation of (7R,8R)-dihydrodiol to mutagenic diol-epoxides?
- Methodology : Reconstituted enzyme systems with purified P-450 isoforms (e.g., LM2 vs. LM4) reveal divergent stereoselectivity. P-450(LM4) preferentially converts (-)-trans-7,8-diol to diol-epoxide I (anti-BPDE) with an 11:1 selectivity ratio over diol-epoxide II. Activity ratios (BzP vs. diol metabolism) vary by isoform (e.g., 21 for LM2 vs. 0.3 for LM4), impacting tissue-specific carcinogenicity .
Q. What experimental models elucidate the role of sodium nitrite in enhancing diol-epoxide formation in leukocytes?
- Methodology : Phorbol myristate acetate (PMA)-stimulated polymorphonuclear leukocytes (PMNs) treated with sodium nitrite (≥1 mM) show 2–3× increased tetraol production (indicative of anti-BPDE intermediates). Inhibitors (e.g., sodium azide for myeloperoxidase) suppress covalent binding to DNA/proteins, suggesting peroxidase-dependent activation .
Q. How does DNA sequence context influence the repair efficiency of (7R,8R)-dihydrodiol-derived adducts by nucleotide excision repair (NER)?
- Methodology : Molecular dynamics (MD) simulations and NER assays using defined oligonucleotides reveal sequence-dependent repair. Adducts in flexible, non-B DNA regions (e.g., bends/kinks) are repaired less efficiently than those in rigid B-DNA. For example, adducts at N-ras codon 61 exhibit prolonged persistence due to intercalation-induced structural distortion .
Q. What structural features of diol-epoxide-DNA adducts determine mutagenic outcomes (e.g., G→T transversions)?
- Methodology : NMR-based structural refinement shows syn vs. anti glycosidic conformations in adducts (e.g., dG mismatch opposite a 10S adduct). Syn conformations destabilize base pairing, promoting error-prone replication. Noncovalent interactions (e.g., intercalation) further distort DNA, favoring translesion synthesis by error-prone polymerases .
Q. How can urinary biomarkers differentiate between direct PAH exposure and metabolic activation pathways?
- Methodology : Quantify r-7,t-8,9,c-10-tetrahydroxy-tetrahydrobenzo[a]pyrene in urine via LC-MS/MS. This biomarker specifically reflects diol-epoxide formation, distinguishing it from unmetabolized PAHs or phase I metabolites (e.g., phenols). Correlate levels with CYP1A1/1B1 activity or GST polymorphisms to assess individual susceptibility .
Q. Experimental Design Considerations
- Contradiction Analysis : Discrepancies in P-450 isoform activity (e.g., LM2 vs. LM4) necessitate validation across multiple in vitro systems (e.g., human vs. rabbit microsomes) .
- Controls : Include catalase/superoxide dismutase in leukocyte studies to rule out ROS-mediated artifacts .
- Adduct Verification : Cross-validate NMR-derived structures with X-ray crystallography or computational modeling (e.g., QM/MM) .
Properties
CAS No. |
62314-68-5 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(7R,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20-/m1/s1 |
InChI Key |
BZKFNBASVGRQMC-YLJYHZDGSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.